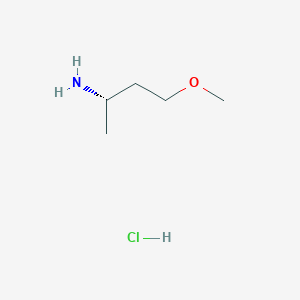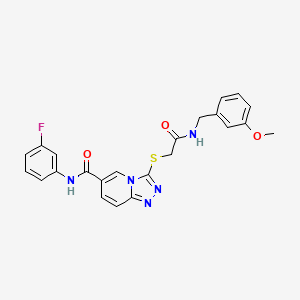
3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenyl-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenyl-1,2,4-thiadiazol-5-amine” is a complex organic molecule. It contains several functional groups including a triazole ring, a thiadiazole ring, and two phenyl rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized from the reaction of equimolar quantities of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 1H-indene-1,3(2H)-dione in ethanol containing a few drops of piperidine as a catalyst under reflux .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The crystal structure of a similar compound has been reported, providing some insight into the possible structure of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. A similar compound has been reported to react with phenacylbromides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. A similar compound has been reported to have a melting point of 35-37 °C .科学的研究の応用
Antimicrobial Activities
A significant application of compounds structurally related to 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenyl-1,2,4-thiadiazol-5-amine is in the field of antimicrobial research. Studies have synthesized various derivatives that exhibit promising antimicrobial activities. For instance, derivatives integrated with benzofuran and pyrazole moieties have been synthesized and shown to exhibit antimicrobial activities against both Gram-positive and Gram-negative bacterial strains, as compared with standard drugs like Chloramphenicol (Idrees, Kola, & Siddiqui, 2019). Similarly, other studies have synthesized novel analogs with pyrazole and thiadiazole components, which were found to possess antimicrobial properties against various pathogens, indicating their potential in developing new antimicrobial agents (Reddy, Rao, Kumar, & Nagaraj, 2010).
Synthesis and Characterization
The synthesis and characterization of compounds related to 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenyl-1,2,4-thiadiazol-5-amine have been extensively explored. These compounds are synthesized through various chemical reactions, such as cyclocondensation, and characterized using techniques like NMR, IR, and mass spectroscopy to establish their structures. This research not only expands the chemical knowledge base but also lays the groundwork for further biological and pharmacological studies (Dani et al., 2013).
Antiproliferative and Antimicrobial Properties
Another promising area of application is the investigation of antiproliferative and antimicrobial properties. Studies have designed and synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, demonstrating significant DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacterial strains. These findings suggest potential applications in cancer therapy and infection control (Gür et al., 2020).
Biological Activity Prediction
The combination of thiadiazole and 1,2,4-triazole heterocycles in molecules has been explored for their potential biological activities. Research in this area aims to optimize synthesis processes and study the properties of the resulting compounds, with computer-assisted predictions indicating promising directions for further biological activity studies. This approach helps in identifying new compounds with potential therapeutic applications (Hotsulia & Fedotov, 2019).
特性
IUPAC Name |
N-(3-fluorophenyl)-3-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3S/c1-32-19-7-2-4-15(10-19)12-25-21(30)14-33-23-28-27-20-9-8-16(13-29(20)23)22(31)26-18-6-3-5-17(24)11-18/h2-11,13H,12,14H2,1H3,(H,25,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHCUDVZKSVMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-3-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


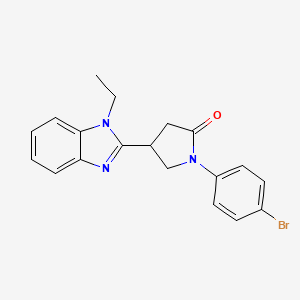
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2895832.png)
![1-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2895834.png)
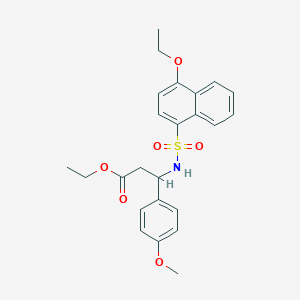
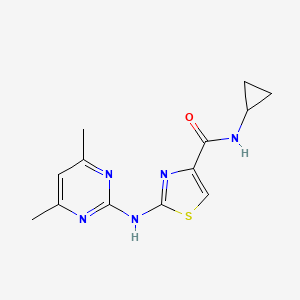
![1,1-Diphenyl-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2895838.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2895839.png)
![4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2895841.png)
![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2895843.png)
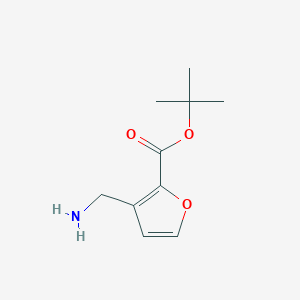

![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2895846.png)
